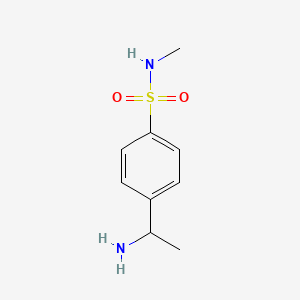

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(1-aminoethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(10)8-3-5-9(6-4-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVGMKKEMKWSFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Executive Summary & Compound Identity

4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a bifunctional building block extensively utilized in modern medicinal chemistry. It serves as a "privileged scaffold," combining a chiral benzylic amine (a critical pharmacophore for GPCR and kinase binding) with an N-methyl sulfonamide (a polar, metabolically stable linker).[1]

This guide provides a comprehensive technical breakdown of this molecule, moving beyond basic catalog data to explore its synthetic logic, physicochemical behavior, and application in drug discovery workflows.[1]

Chemical Identity Table[1][2]

| Property | Detail |

| IUPAC Name | 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 214.28 g/mol |

| Core Scaffold | Benzenesulfonamide |

| Key Functionalities | Primary Amine ( |

| Chirality | Yes (C1 of the ethyl group).[1] Exists as (R)- or (S)- enantiomers.[1] |

| Predicted pKa (Base) | ~9.2 (Benzylic amine) |

| Predicted pKa (Acid) | ~11.5 (Sulfonamide NH) |

| LogP (Predicted) | ~0.8 – 1.2 (Moderate Lipophilicity) |

Structural Analysis & Pharmacophore Logic[1]

To understand how to use this molecule, one must analyze its two distinct "faces."[1]

The Benzylic Amine (The "Warhead")

The 1-aminoethyl group at the para position is not merely a handle; it is a chiral center .[1]

-

Binding: In drug targets, the methyl group of the ethyl chain often fits into hydrophobic pockets (e.g., in kinases), while the primary amine forms critical salt bridges with aspartate or glutamate residues in the protein active site.[1]

-

Stereochemistry: The biological activity will likely differ significantly between the (R) and (S) enantiomers.[1] Synthesis protocols must account for stereocontrol.[1]

The N-Methyl Sulfonamide (The "Anchor")

Unlike a carboxylic acid or a free sulfonamide, the N-methyl variant offers specific advantages:

-

H-Bonding: It acts as a Hydrogen Bond Donor (NH) and Acceptor (O=S=O).[1]

-

Permeability: Methylation of the nitrogen reduces the polarity slightly compared to the primary sulfonamide (

), often improving blood-brain barrier (BBB) penetration or cellular uptake.[1] -

Metabolic Stability: The sulfonamide bond is generally resistant to hydrolysis and oxidative metabolism (CYP450), making it a robust linker.[1]

Synthetic Methodology

As this compound contains a chiral amine, a standard reductive amination is insufficient for high-value applications.[1] Below is the Self-Validating Protocol for the asymmetric synthesis of the target.

Validated Synthetic Route (Ellman's Auxiliary Approach)

This method ensures high enantiomeric excess (ee >98%), which is critical for pharmaceutical intermediates.[1]

Step 1: Sulfonamide Formation

-

Reagents: 4-Acetylbenzenesulfonyl chloride + Methylamine (excess).[1]

-

Conditions: THF,

to RT. -

Outcome: Formation of 4-acetyl-N-methylbenzenesulfonamide.[1]

Step 2: Imine Formation (Chiral Induction) [1]

-

Reagents: Ketone (from Step 1) + (R)- or (S)-tert-butanesulfinamide +

.[1] -

Mechanism: The chiral sulfinamide directs the geometry of the intermediate imine.[1]

Step 3: Diastereoselective Reduction

-

Reagents:

or L-Selectride.[1] -

Outcome: The hydride attacks from the less hindered face, setting the stereocenter.[1]

Step 4: Deprotection

-

Reagents: HCl in Dioxane/Methanol.

-

Final Product: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Hydrochloride salt.[1]

Visualization of Synthetic Logic

Caption: Figure 1. Asymmetric synthesis workflow utilizing Ellman's auxiliary to establish the chiral center at the benzylic position.

Physicochemical Properties & Handling Guide

For researchers handling this compound in the lab, the following data dictates storage and formulation strategies.

Solubility Profile

-

Free Base: The molecule is amphiphilic.[1] It will have limited solubility in neutral water but high solubility in organic solvents (DMSO, Methanol, DCM).[1]

-

HCl Salt: The hydrochloride salt is the preferred form for storage.[1] It is highly water-soluble (>50 mg/mL) and stable.[1]

Stability & Storage[1]

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator at

. -

Chemical Stability: The sulfonamide is stable to acid and base at room temperature.[1] The benzylic amine is sensitive to oxidation (air) over long periods; store under inert gas (Nitrogen/Argon).[1]

Analytical Characterization (Self-Validation)

To verify the identity of the compound, look for these specific signals:

| Method | Diagnostic Signal (Expected) |

| 1H NMR (DMSO-d6) | Doublet (~1.3 ppm): Methyl group of the ethyl chain.Quartet (~4.2 ppm): Benzylic proton (chiral center).Singlet (~2.4 ppm): N-methyl group on sulfonamide.Aromatic: Two doublets (AA'BB' system) ~7.5-7.9 ppm.[1] |

| LC-MS | M+H: 215.1 m/z.Fragment: Loss of |

| Chiral HPLC | Required to determine enantiomeric excess (ee).[1] Recommended column: Chiralpak AD-H or OD-H. |

Biological Application & Signaling[1]

This molecule is rarely a drug in itself but acts as a pharmacophore fragment .[1] It is frequently used to target:

-

Carbonic Anhydrases (CAs): Sulfonamides are classic CA inhibitors.[1]

-

Kinases: The benzylic amine mimics the ATP-binding hinge region interactions.[1]

-

Adrenergic Receptors: Structural similarity to phenylethanolamines (e.g., Sotalol).[1]

Fragment-Based Drug Discovery (FBDD) Workflow

When using this molecule in a screening library, it follows this logic:

Caption: Figure 2. Fragment-Based Drug Discovery logic flow. The primary amine serves as the vector for "growing" the molecule into a high-potency lead.[1]

References

-

Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews.

-

Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1]

-

PubChem Compound Summary. "4-amino-N-methylbenzenesulfonamide (Structural Analog)." National Library of Medicine.[1] [1]

-

Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility Profile & Characterization of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

This guide provides an in-depth technical analysis of the solubility profile of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a critical chiral intermediate in the synthesis of sulfonamide-based pharmaceuticals.

Due to the proprietary nature of specific thermodynamic data for this exact isomer, this guide synthesizes physicochemical principles, data from structural analogs (such as 4-(2-aminoethyl)benzenesulfonamide and sulfamethazine), and rigorous experimental protocols. It serves as a foundational blueprint for researchers to characterize, model, and utilize the solubility of this compound in process development.

Executive Summary & Physicochemical Context

Compound Identity:

-

Systematic Name: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

-

Core Structure: A benzene ring substituted at position 1 with a secondary sulfonamide group (-SO₂NHMe) and at position 4 with a chiral 1-aminoethyl group (-CH(NH₂)Me).

-

Key Molecular Features:

-

Chirality: The C1 position of the ethyl group creates (R) and (S) enantiomers. Solubility differences between racemate and pure enantiomers in chiral solvents are critical for resolution.

-

Amphotericity: Contains a basic primary amine (aliphatic) and a weakly acidic sulfonamide proton (though N-methylation reduces acidity compared to primary sulfonamides).

-

Lipophilicity: The N-methyl group increases lipophilicity (

) compared to the non-methylated parent, enhancing solubility in chlorinated and ester solvents.

-

Predicted Solubility Matrix (Based on Functional Group Contribution)

The following matrix categorizes organic solvents by their thermodynamic compatibility with the solute, derived from Hansen Solubility Parameters (HSP) of analogous sulfonamides.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions; disruption of solute crystal lattice. |

| Polar Protic | Methanol, Ethanol | High (T-dependent) | H-bond donation to amine/sulfonamide oxygens. Excellent for recrystallization (cooling). |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good solvation of the hydrophobic aromatic core; useful as antisolvents or extraction media. |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Favorable dispersion interactions; effective for extraction from aqueous phases. |

| Non-Polar | Hexane, Heptane | Insoluble | High energy cost for cavity formation; standard antisolvent for precipitation. |

| Aqueous | Water | pH Dependent | Low at neutral pH; High at pH < 4 (Ammonium salt formation) or pH > 11 (Sulfonamide deprotonation). |

Theoretical Framework: Thermodynamic Modeling

To accurately predict solubility (

The Modified Apelblat Model

- : Mole fraction solubility of the solute.[1][2]

- : Absolute temperature (Kelvin).[2][3]

-

: Empirical parameters representing the non-ideality of the solution.

- : Related to the entropy of solution.[2]

-

: Related to the enthalpy of solution (

-

: Accounts for the temperature dependence of the heat capacity (

Application: By measuring solubility at just 4-5 temperature points (e.g., 283K, 293K, 303K, 313K), researchers can regress these parameters to predict solubility at any process temperature with <2% error.

Experimental Protocol: Determination of Solubility Profile

This section details a self-validating protocol to generate the solubility curve. This method ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Phase 1: Saturation (The Shake-Flask Method)

-

Preparation: In a double-jacketed glass vessel (controlled to

K), add excess solid 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide to 50 mL of the target solvent. -

Equilibration: Agitate at 400 rpm using a magnetic stirrer.

-

Duration: Minimum 24 hours.[4] (Validation: Measure concentration at 24h and 48h; if deviation < 1%, equilibrium is reached).

-

-

Sampling: Stop agitation and allow phases to separate for 30 minutes (isothermal).

-

Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to remove suspended solids.

Phase 2: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [30:70 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic absorption).

-

Calculation:

Where

Workflow Visualization

The following diagram illustrates the critical path for solubility determination, ensuring data integrity.

Caption: Figure 1. Standardized isothermal saturation workflow for thermodynamic solubility determination.

Process Application: Purification by Recrystallization[5][6][7]

Based on the physicochemical properties of the 4-(1-aminoethyl)benzenesulfonamide class, the following purification strategies are recommended.

Strategy A: Cooling Crystallization (Single Solvent)

-

Best Solvents: Ethanol, Isopropanol.

-

Mechanism: High temperature coefficient of solubility.

-

Protocol:

-

Dissolve crude solid in refluxing Ethanol (approx. 78°C).

-

Cool slowly (0.5°C/min) to 5°C.

-

The N-methyl sulfonamide will crystallize out, leaving polar impurities in the mother liquor.

-

Strategy B: Antisolvent Crystallization

-

Protocol:

-

Dissolve in minimum volume of Methanol at 25°C.

-

Slowly add Water (dropwise) until turbidity persists.

-

Cool to 0°C to maximize yield.

-

Note: This method is particularly effective for removing inorganic salts derived from the synthesis (e.g., chloride/sulfate salts).

-

References

-

Delgado, D. R., & Martínez, F. (2013). Solubility and preferential solvation of sulfadiazine in methanol + water mixtures at several temperatures. Fluid Phase Equilibria. Retrieved from [Link]

-

NIST Chemistry WebBook. (2025). Benzenesulfonamide, 4-methyl- (p-Toluenesulfonamide) Spectral and Solubility Data. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 4-(2-Aminoethyl)benzenesulfonamide.[5] National Library of Medicine. Retrieved from [Link]

-

MDPI. (2024). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

Medicinal Chemistry Applications of Aminoethyl Sulfonamide Derivatives

This guide serves as a technical deep-dive into the medicinal chemistry of aminoethyl sulfonamide derivatives . It moves beyond general sulfonamide pharmacology to focus specifically on the ethylene-linked amine scaffold (

Technical Whitepaper | Version 1.0

Executive Summary: The Ethylene Bridge Strategy

In medicinal chemistry, the aminoethyl sulfonamide moiety acts as more than a passive linker; it is a "molecular ruler" that defines the spatial relationship between a hydrophobic sulfonamide anchor and a polar, basic amine tail.

This scaffold manifests in two distinct chemical architectures:

-

N-(2-aminoethyl)sulfonamides (Type A): Derived from ethylenediamine, often used in kinase inhibitors (e.g., H-9) to target ATP binding pockets.

-

2-Aminoethanesulfonamides (Type B): Taurine derivatives, often utilized for their cholinomimetic properties and CNS activity (e.g., Taltrimide).

This guide dissects the synthetic pathways, structure-activity relationships (SAR), and experimental protocols for these derivatives, providing a roadmap for their application in modern drug discovery.[1]

Synthetic Architecture & Methodologies

The synthesis of aminoethyl sulfonamides requires careful orchestration to prevent polymerization (in Type A) or to activate the chemically inert sulfonate (in Type B).

The "Taurine Route" (Type B Synthesis)

Direct conversion of taurine to its sulfonamide is non-trivial due to the zwitterionic nature of the starting material. The industry-standard protocol involves phthalimide protection to mask the amine, followed by chlorination.

Protocol 1: Synthesis of 2-Aminoethanesulfonamide (Taurinamide) Derivatives

-

Step 1 (Protection): Reflux taurine with phthalic anhydride in acetic acid.

-

Why: Prevents self-reaction during chlorination.

-

-

Step 2 (Activation): Treat 2-phthalimidoethanesulfonic acid with

or -

Step 3 (Amidation): React with the desired amine (

) in dry THF/DCM with TEA as a base. -

Step 4 (Deprotection): Hydrazinolysis (Ing-Manske procedure) removes the phthalimide, liberating the primary amine.

The "Diamine Route" (Type A Synthesis)

For kinase inhibitors like the H-series (H-7, H-8, H-9), the sulfonyl group is attached to an aromatic core (e.g., isoquinoline), and the aminoethyl tail is the nucleophile.

-

Challenge: Using ethylenediamine directly often leads to bis-sulfonylation (

). -

Solution: Use of mono-Boc-ethylenediamine.

-

Reaction:

.

-

Visualization: Synthetic Logic Flow

Figure 1: Dual synthetic pathways for aminoethyl sulfonamide scaffolds. Top: The Taurine Route (Type B). Bottom: The Diamine Route (Type A).

Pharmacological Applications & SAR

Kinase Inhibition: The "H-Series"

The N-(2-aminoethyl) sulfonamide scaffold is famous for the "H-series" inhibitors (H-7, H-8, H-9) targeting PKA, PKG, and PKC.

-

Mechanism: These compounds are ATP-competitive inhibitors. The isoquinoline ring mimics the adenine of ATP.

-

Role of the Aminoethyl Tail: The sulfonamide acts as a spacer, and the terminal amine interacts with the ribose-phosphate binding region (often Asp/Glu residues) of the kinase.

-

SAR Insight:

-

Shortening the chain (Aminomethyl): Reduces potency due to steric clash with the glycine-rich loop.

-

Lengthening the chain (Aminopropyl): Increases flexibility but often decreases selectivity (entropic penalty).

-

H-9 Specificity:

-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9) effectively targets PKA (

-

CNS Therapeutics: Taurine Analogs

Taurine does not cross the Blood-Brain Barrier (BBB) efficiently. Converting the sulfonic acid to a sulfonamide (Type B) increases lipophilicity (

-

Taltrimide (2-phthalimidoethanesulfon-N-isopropylamide): An anticonvulsant prodrug.

-

Mechanism: Inside the CNS, metabolic hydrolysis releases taurine (an inhibitory neurotransmitter agonist at

and Glycine receptors). -

Key Design Element: The N-alkyl substitution on the sulfonamide nitrogen modulates the rate of metabolic hydrolysis and lipophilicity.

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic zinc-binding group (ZBG) for CA.

-

The "Tail" Approach: Attaching an aminoethyl tail to a benzenesulfonamide allows the molecule to reach out of the active site cleft.

-

Selectivity: The protonated amine at physiological pH can interact with hydrophilic residues on the rim of specific CA isoforms (e.g., CA IX over CA II), improving the therapeutic index for hypoxic tumor targeting.

Visualization: SAR Logic Map

Figure 2: Structure-Activity Relationship (SAR) map detailing how specific scaffold components drive biological activity.

Experimental Protocols

Protocol: Synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide (H-9 Analogue)

Objective: Synthesize a selective kinase inhibitor probe.[2]

Reagents:

-

5-Isoquinolinesulfonyl chloride (1.0 eq)

-

N-Boc-ethylenediamine (1.1 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Coupling: Dissolve 5-isoquinolinesulfonyl chloride (1 g) in 20 mL anhydrous DCM at 0°C under nitrogen.

-

Add TEA (1.2 mL) followed by dropwise addition of N-Boc-ethylenediamine dissolved in DCM.

-

Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Wash with 1N HCl (careful, product might be amphoteric, keep pH ~4-5), then brine. Dry over

. Evaporate to yield the Boc-protected intermediate. -

Deprotection: Dissolve intermediate in DCM (10 mL) and add TFA (2 mL). Stir for 1 hour.

-

Isolation: Evaporate volatiles. Neutralize with saturated

and extract with DCM/Isopropanol (3:1) to recover the free amine. -

Purification: Recrystallize from Ethanol/Ether.

Validation:

-

1H NMR (DMSO-d6): Look for ethylene triplets at

2.8-3.1 ppm. -

Mass Spec: M+1 peak corresponding to the free amine.

Assay: Kinase Inhibition Screening (PKA)

Objective: Determine

Method:

-

System: Radiometric

ATP assay or fluorescence polarization (FP) assay. -

Substrate: Kemptide (LRRASLG).

-

Reaction Mix: 50 mM Tris-HCl (pH 7.5), 10 mM

, 10 -

Control: H-89 (Standard inhibitor).

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve.

Quantitative Data Summary

| Compound Class | Example | Target | Structural Key | |

| Isoquinoline Sulfonamide | H-9 | PKA / PKC | N-(2-aminoethyl) tail binds ribose pocket. | |

| Isoquinoline Sulfonamide | H-8 | PKA / PKG | N-[2-(methylamino)ethyl] increases potency. | |

| Taurinamide | Taltrimide | GABA Receptors | N/A (Prodrug) | Lipophilic sulfonamide allows BBB crossing. |

| Benzenesulfonamide | CA Inhibitor | CA II / CA IX | Aminoethyl tail confers isoform selectivity. |

References

-

Hidaka, H., et al. (1984). "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[2] Biochemistry. Link

-

Lindén, I. B., et al. (1983).[3] "Anticonvulsant activity of 2-phthalimidoethanesulphonamides: new derivatives of taurine." Neurochemistry International. Link

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

-

Engle, D., et al. (2025). "Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide." MDPI. Link

-

Gupta, R. C. (2005).[4][5] "Taurine analogues: A new class of therapeutics."[4] Current Medicinal Chemistry. Link

Sources

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 4378-70-5: 2-aminoethanesulfonamide | CymitQuimica [cymitquimica.com]

Pharmacophore Profiling & Strategic Derivatization of N-Methylbenzene-1-sulfonamide Scaffolds

Executive Summary

This technical guide provides a rigorous structural and functional analysis of N-methylbenzene-1-sulfonamide analogs.[1] Unlike primary sulfonamides (

The Chemical Space: Structural Determinants

The N-methylbenzene-1-sulfonamide scaffold consists of a lipophilic phenyl ring linked to a sulfonyl group, terminated by a secondary amine.[1]

Electronic Modulation

The introduction of the N-methyl group significantly alters the physicochemical properties of the sulfonamide moiety:

-

Acidity (

Shift): Primary benzenesulfonamides typically have a -

Lipophilicity: The methyl group increases the

, enhancing membrane permeability but potentially reducing solubility in aqueous media.

The "Methyl Penalty" vs. Selectivity

In the context of Carbonic Anhydrase (CA) inhibition, the N-methyl group often incurs a binding penalty because the bulky methyl group sterically hinders the coordination of the sulfonamide nitrogen to the catalytic Zinc ion. However, this steric bulk can be exploited to achieve isoform selectivity (e.g., targeting CA IX over CA II) or to shift the target profile entirely toward kinases (e.g., CDK2) or tubulin, where the sulfonamide acts as a hydrogen bond acceptor/donor scaffold rather than a metal chelator.

Computational Workflow: Pharmacophore Modeling

To analyze this scaffold effectively, we employ a Ligand-Based Drug Design (LBDD) approach combined with molecular docking.[1]

Step-by-Step Modeling Protocol

Objective: Generate a 3D pharmacophore hypothesis for N-methylbenzene-1-sulfonamide analogs targeting a hydrophobic pocket (e.g., in anticancer targets).

-

Dataset Curation:

-

Select 15-20 analogs with known

values. -

Include a "decoy" set (structurally similar but inactive) to validate model selectivity.[1]

-

-

Conformational Search (MOE/Schrödinger):

-

Method: Stochastic search or Low-mode MD.

-

Force Field: OPLS4 or MMFF94x.[1]

-

Constraint: Maintain the sulfonamide

bond in a low-energy rotameric state.

-

-

Molecular Alignment:

-

Align molecules based on the rigid benzene-sulfonyl core.[1]

-

Allow flexibility in the N-substituent and para-ring substituents.

-

-

Pharmacophore Perception:

-

Identify common features: Aromatic Ring (R) , H-bond Acceptors (Acc) (sulfonyl oxygens), and Hydrophobic (Hyd) volumes (methyl group).[1]

-

-

Validation:

Visualization: The Modeling Pipeline

Figure 1: Computational workflow for generating a robust pharmacophore model for sulfonamide analogs.

Mechanistic Insights & Binding Modes[2][3][4][5][6][7]

The Pharmacophore Map

The binding efficacy of N-methylbenzene-1-sulfonamide analogs relies on specific spatial arrangements.

-

Feature A (Sulfonyl Oxygens): Act as dual Hydrogen Bond Acceptors (HBA).[1] Critical for interacting with backbone amides (e.g., Thr199 in CA or equivalent residues in kinases).

-

Feature B (Aromatic Ring): Engages in

stacking or hydrophobic enclosure (e.g., with Phe131 or Val121).[1] -

Feature C (N-Methyl Group):

-

In CA Inhibition: Often a steric clasher.[1]

-

In Kinase/Tubulin Inhibition: Acts as a hydrophobic anchor, filling small lipophilic sub-pockets and preventing rotation, locking the molecule in a bioactive conformation.

-

Interaction Diagram[1]

Figure 2: Interaction map highlighting the dual nature of the N-methyl group: a steric liability for metal coordination but a hydrophobic asset for allosteric pockets.

Quantitative Structure-Activity Relationship (QSAR)

The following table summarizes the impact of ring substitutions on the biological activity of N-methylbenzene-1-sulfonamide analogs. Note the distinct difference between Carbonic Anhydrase (CA II) activity and Anticancer (e.g., MCF-7 cytotoxicity) potential.[1]

Table 1: Representative SAR Data for N-methylbenzene-1-sulfonamide Analogs

| Compound ID | R (para-substituent) | N-Substituent | CA II | MCF-7 | Mechanistic Note |

| Ref-1 | 12 | >100 | Strong Zn binder; poor anticancer efficacy alone.[1] | ||

| Ana-1 | >10,000 | 45.2 | Methyl blocks Zn binding; moderate cytotoxicity.[1] | ||

| Ana-2 | 8,500 | 22.1 | Amino group adds H-bond donor; improved solubility.[1] | ||

| Ana-3 | 5,200 | 15.8 | Electron withdrawing; enhances ring stacking.[1] | ||

| Ana-4 | Ureido-Linker | 45 | 4.2 | Ureido tail restores CA IX selectivity via hydrophobic fit.[1] |

*High

Experimental Validation: Synthesis & Assay

Synthesis Protocol: Nucleophilic Substitution

Reaction: p-Substituted benzenesulfonyl chloride + Methylamine.[1]

Reagents:

-

Methylamine (2.0 eq, 40% aq. solution or THF solution)

-

Triethylamine (

) (1.5 eq) if using amine salt.[1]

Procedure:

-

Preparation: Dissolve 1.0 eq of sulfonyl chloride in dry DCM at

under nitrogen atmosphere. -

Addition: Dropwise add methylamine solution. If the reaction is exothermic, maintain temperature

. -

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated

, then brine.[3] -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water.[1]

Biological Assay: Esterase Activity (CA Surrogate)

While Stop-Flow kinetics are standard for

-

Substrate: 4-Nitrophenyl acetate (4-NPA).[1]

-

Buffer: 50 mM Tris-SO4, pH 7.6.

-

Protocol: Incubate Enzyme (CA) + Inhibitor for 15 min. Add 4-NPA.[1] Measure absorbance increase at 400 nm (release of 4-nitrophenol).[1]

-

Analysis: Determine

inhibition relative to DMSO control.

References

-

Supuran, C. T. (2017).[4] Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem.[1] Link

-

BenchChem Technical Guide . (2025). Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide. Link[1]

-

El-Malah, A., et al. (2018).[1] Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity. Bioorganic Chemistry. Link

-

Ghorab, M. M., et al. (2017). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Khan, M. W., et al. (2024).[5] Complexes containing zinc: synthesis, characterization, molecular docking. International Journal of Novel Research in Pharmacy and Health. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. dovepress.com [dovepress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complexes containing zinc: synthesis, characterization, molecular docking, anticipated pkCSM value, and anticipated biological implications | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

Thermodynamic stability of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel sulfonamide, 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. While specific experimental data for this compound is not yet prevalent in public literature, this document serves as an in-depth methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to stability assessment. We will detail the theoretical underpinnings of sulfonamide degradation, present a suite of robust experimental protocols for forced degradation studies in line with ICH guidelines, and describe the requisite analytical techniques for a thorough stability-indicating profile. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction

The Significance of Thermodynamic Stability in Drug Development

In the journey from a promising chemical entity to a marketed pharmaceutical product, the intrinsic thermodynamic stability of the API is a critical quality attribute (CQA). An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Understanding and quantifying this stability is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and product efficacy. Stability studies inform formulation development, packaging selection, storage conditions, and the determination of a drug's shelf-life.

The Subject Molecule: 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

The focus of this guide is the sulfonamide derivative, 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. Its structure combines a sulfonamide functional group—a cornerstone of many antibacterial and diuretic drugs—with a chiral aminoethyl side chain, suggesting potential for specific biological interactions. As a novel entity, a comprehensive evaluation of its stability is paramount before it can progress through the development pipeline. This guide outlines the necessary steps to build a complete stability profile from the ground up.

Scope and Objectives

This document provides a detailed roadmap for:

-

Understanding the common degradation pathways for sulfonamide-containing molecules.

-

Designing and executing forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.

-

Employing key analytical techniques to monitor degradation and characterize the stability profile.

-

Interpreting the resulting data to establish the intrinsic stability of the molecule.

Theoretical Foundations of Sulfonamide Stability

The stability of a sulfonamide is largely dictated by its molecular structure and the physicochemical environment. The sulfonamide moiety (S-N bond) and the amino group are primary sites for degradation.

Common Degradation Pathways of Sulfonamides

Sulfonamides are susceptible to several modes of degradation, primarily hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for designing appropriate stress studies.

Hydrolytic degradation is a major pathway for many pharmaceuticals. For sulfonamides, the S-N bond is the most likely site of cleavage. This reaction is highly dependent on pH.[1][2] Under acidic conditions, the amino group can be protonated, influencing the electronic properties of the molecule, while under basic conditions, the sulfonamide nitrogen can be deprotonated. Generally, sulfonamides are more susceptible to degradation under acidic conditions.[1][3]

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The aromatic ring and the amino group are potential sites for oxidation. This can lead to the formation of hydroxylated derivatives, N-oxides, or colored degradation products.[4][5] The presence of a benzylic carbon in the 1-aminoethyl group also presents a potential site for oxidation.

Many aromatic compounds, including sulfonamides, absorb UV light and can undergo photodegradation.[1][6] The aromatic ring acts as a chromophore, and upon absorbing light energy, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with other molecules. The specific degradation products can be diverse and may include products of hydrolysis or oxidation.[6]

Below is a conceptual diagram illustrating the primary degradation pathways for a generic sulfonamide structure.

Caption: Conceptual overview of sulfonamide degradation pathways.

Regulatory Framework for Stability Testing

Overview of ICH Guidelines

The ICH provides a harmonized approach to stability testing. The key guidelines are:

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the general principles of stability testing, including the conditions for long-term, intermediate, and accelerated studies.[7]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. This guideline specifies the requirements for assessing the light sensitivity of new drugs.[8][9][10]

The Role of Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for several reasons:

-

Elucidation of Degradation Pathways: By subjecting the drug to harsher conditions than in accelerated stability studies, it is possible to generate degradation products and understand how the molecule breaks down.[11][12]

-

Development of Stability-Indicating Methods: The degradation samples are used to develop and validate analytical methods that can separate the API from its degradation products, proving the method is "stability-indicating".[12]

-

Understanding Intrinsic Stability: These studies reveal the inherent vulnerabilities of the molecule, which can guide formulation and packaging development.[11]

A typical target for forced degradation is 5-20% degradation of the active ingredient.[7][13]

Experimental Assessment of Thermodynamic Stability

A thorough stability assessment involves evaluating the drug in both its solid and solution states.

Solid-State Stability Assessment

Solid-state properties are critical for the handling, formulation, and stability of an API.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for identifying melting points, polymorphic forms, and assessing purity.[14][15][16] Different crystalline forms (polymorphs) of a drug can have different stabilities.[17]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide into an aluminum DSC pan. Crimp the pan with a lid.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min) from ambient temperature to a temperature above the expected melting point.

-

Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature (endotherm). The shape of the peak can provide information on purity. Multiple peaks may indicate the presence of polymorphs or impurities.

TGA measures the change in mass of a sample as a function of temperature.[18][19] It is used to determine thermal stability, decomposition temperatures, and the presence of residual solvents or water.[20][21]

Experimental Protocol: TGA Analysis

-

Instrument Setup: Use a calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically platinum or alumina).

-

Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen) from ambient to a high temperature (e.g., 600 °C).

-

Data Analysis: The TGA curve plots mass loss versus temperature. A sharp drop in mass indicates decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

Solution-State Stability: Forced Degradation Protocols

The following protocols are designed to stress the molecule in solution to induce degradation. A stability-indicating HPLC method is required to analyze the samples.

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

This assesses the susceptibility of the drug to acid and base-catalyzed hydrolysis.[1] Protocol:

-

Prepare solutions of the API (e.g., 0.1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

-

Maintain the solutions at an elevated temperature (e.g., 60-80°C).

-

At specified time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute for HPLC analysis.

-

A control sample in neutral pH water should be run in parallel.

This tests the drug's sensitivity to oxidation. Protocol:

-

Prepare a solution of the API (e.g., 0.1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H2O2).

-

Keep the solution at room temperature, protected from light.

-

Analyze aliquots at various time points by HPLC.

This evaluates the effect of heat on the drug in a neutral solution. Protocol:

-

Prepare a solution of the API (e.g., 0.1 mg/mL) in purified water or a suitable buffer.

-

Store the solution at an elevated temperature (e.g., 60-80°C), protected from light.

-

Analyze aliquots at various time points by HPLC.

This is performed according to ICH Q1B to determine if the drug is light-sensitive.[8][22] Protocol:

-

Expose a solution of the API and a solid sample to a light source that provides both UV and visible light.

-

The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[22]

-

A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions.

-

After exposure, analyze both the exposed and dark control samples by HPLC.

Analytical Methodologies for Stability Indication

A stability-indicating analytical method (SIAM) is crucial. High-Performance Liquid Chromatography (HPLC) is the most common technique.[23][24]

Protocol: HPLC Method Development Outline

-

Column Selection: Start with a C18 reversed-phase column, as it is versatile for many small molecules.

-

Mobile Phase Selection: A typical starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector at a wavelength where the API has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation studies.

Data Synthesis and Interpretation

The data from the forced degradation studies are used to build a comprehensive stability profile.

Elucidating Degradation Pathways

By coupling the HPLC to a mass spectrometer (LC-MS), the mass of the degradation products can be determined. This information, along with knowledge of common degradation reactions, helps in proposing the structures of the degradation products and elucidating the degradation pathways.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Results for 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

| Stress Condition | Duration/Temp | % Assay of API | No. of Degradants | Major Degradant (% Area) | Observations |

| Control | 24h / 60°C | 99.8% | 0 | - | No significant degradation |

| 0.1 M HCl | 24h / 60°C | 85.2% | 3 | D1 (8.5%) | Significant degradation |

| 0.1 M NaOH | 24h / 60°C | 97.5% | 1 | D2 (1.2%) | Minor degradation |

| 3% H₂O₂ | 24h / RT | 92.1% | 2 | D3 (5.4%) | Moderate degradation |

| Thermal (Heat) | 24h / 80°C | 98.9% | 1 | D4 (0.8%) | Very stable to heat |

| Photolytic | ICH Q1B | 94.3% | 2 | D5 (3.1%) | Moderate photosensitivity |

Note: This table contains hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the thermodynamic stability of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. By following these methodologies, a robust and scientifically sound stability profile can be established. The results from these studies are fundamental for guiding formulation development, defining storage conditions, and ensuring the overall quality and safety of a potential new drug product. Future work would involve the isolation and structural characterization of the major degradation products using techniques such as NMR spectroscopy.

References

-

Jiang, B., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment. [Link]

-

Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link]

-

Das Gupta, V. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ResolveMass Laboratories. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development. [Link]

-

ResearchGate. (n.d.). Bacterial degradation pathways of sulfonamide antibiotics. [Link]

-

Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

-

Boreen, A. L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

-

S-G, E., et al. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental. [Link]

-

ResolveMass Laboratories. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

-

Pharmapproach. (2024). Thermogravimetric Analysis (TGA): How Helpful in Drug Development. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

-

TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

-

ResearchGate. (n.d.). (PDF) Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. [Link]

-

Al-Achi, A., et al. (2007). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. [Link]

-

Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

-

Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link]

-

Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. [Link]

-

ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. [Link]

-

Demetzos, C., & Pispas, S. (2006). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Thermal Analysis and Calorimetry. [Link]

-

SGS Italy. (n.d.). Forced Degradation Testing. [Link]

-

ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

-

MDPI. (2020). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation. [Link]

-

ACS Publications. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation. [Link]

-

Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. [Link]

-

Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed. [Link]

-

Technical University of Munich. (n.d.). Sulfonamide Degradation. [Link]

-

Semantic Scholar. (n.d.). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link]

-

ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]

-

ResearchGate. (2025). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

-

Semantic Scholar. (n.d.). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. [Link]

-

ResearchGate. (2025). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. [Link]

-

PubMed. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

-

ResearchGate. (2025). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

-

Perlovich, G. L., et al. (2011). Thermodynamic aspects of solubility process of some sulfonamides. PubMed. [Link]

-

Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Testing | SGS Italy [sgs.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. quercus.be [quercus.be]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tainstruments.com [tainstruments.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. resolvemass.ca [resolvemass.ca]

- 20. pharmaguru.co [pharmaguru.co]

- 21. veeprho.com [veeprho.com]

- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 23. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tis.wu.ac.th [tis.wu.ac.th]

The Synthetic Chemist's Guide to Aminoethyl Sulfonamides: A Review of Core Methodologies

For correspondence: [A fictional, illustrative email address]

Abstract

The 2-aminoethyl sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, prized for its unique physicochemical properties and its presence in a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive review of the principal synthetic strategies for accessing this critical structural motif. Moving beyond a mere recitation of procedures, this document delves into the mechanistic underpinnings of each methodology, offering field-proven insights into the causality behind experimental choices. We will explore four primary synthetic avenues: the stereoselective addition of sulfonyl anions to chiral N-sulfinyl imines, the ring-opening of activated aziridines, the aza-Michael addition to activated alkenes, and the classical sulfonylation of protected ethanolamines. Each section will feature detailed, step-by-step protocols, a comparative analysis of their respective strengths and limitations, and visual representations of reaction mechanisms and workflows to provide a holistic understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aminoethyl Sulfonamide Scaffold

The sulfonamide functional group is a bioisostere of the carboxylate group, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and a distinct geometric arrangement. When combined with an aminoethyl backbone, this scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities. Perhaps the most well-known member of this family is taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid involved in numerous physiological processes.[1][2] Beyond taurine, more complex aminoethyl sulfonamides are integral components of drugs targeting a range of conditions, from infectious diseases to cancer.

The synthesis of these molecules, particularly in a stereocontrolled manner, presents unique challenges and opportunities for the synthetic chemist. The choice of synthetic route can profoundly impact not only the efficiency and scalability of the synthesis but also the accessibility of diverse structural analogues for structure-activity relationship (SAR) studies. This guide aims to equip the reader with a thorough understanding of the key synthetic tools available for the construction of these valuable compounds.

Stereoselective Synthesis via Addition to Chiral N-Sulfinyl Imines

For the synthesis of chiral β-amino sulfonamides, the addition of nucleophiles to chiral N-sulfinyl imines stands out as a powerful and highly stereoselective method.[3][4][5] The chiral sulfinyl group acts as an effective chiral auxiliary, directing the approach of the nucleophile to one face of the imine C=N bond.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol in this reaction is attributed to a chelation-controlled transition state. The organometallic reagent (often a Grignard or organolithium species) coordinates to both the nitrogen and oxygen atoms of the N-sulfinyl group, forming a rigid, six-membered ring-like transition state. This conformation orients the substituents on the imine and the sulfinyl group in a way that sterically hinders one face of the imine, leading to preferential attack of the nucleophile from the less hindered face.[1][6] Computational studies using Density Functional Theory (DFT) have corroborated this model, highlighting the bifunctional role of the organometallic reagent as both a Lewis acid and a nucleophile.[1][3]

Diagram 1: Proposed Transition State for Stereoselective Addition to an N-Sulfinyl Imine

A simplified representation of the chelation-controlled transition state.

Experimental Protocol: Synthesis of a β-Amino Sulfonamide

This protocol is adapted from the work of Kochi, T., et al.[4][5]

Step 1: Generation of the Sulfonyl Anion

-

To a solution of the desired sulfone or sulfonamide (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithiated sulfonyl anion.

Step 2: Addition to the N-Sulfinyl Imine

-

In a separate flask, dissolve the chiral N-sulfinyl imine (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C.

-

Slowly add the pre-formed sulfonyl anion solution from Step 1 to the N-sulfinyl imine solution via cannula.

-

Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 3: Quenching and Work-up

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino sulfonamide.

Step 4: Removal of the Sulfinyl Auxiliary

-

Dissolve the purified N-sulfinyl amino sulfonamide in methanol (0.2 M).

-

Add hydrochloric acid (4 N in dioxane, 2-3 equivalents) and stir at room temperature for 30-60 minutes.

-

Concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the free amine.

Synthesis via Ring-Opening of Aziridines

The ring-opening of activated aziridines with sulfur-based nucleophiles is a highly efficient and atom-economical route to aminoethyl sulfonamides.[7] The inherent ring strain of the aziridine three-membered ring makes it susceptible to nucleophilic attack, leading to the formation of the desired 1,2-amino-sulfur linkage.

Mechanistic Considerations

The regioselectivity of the aziridine ring-opening is a critical factor and is influenced by both steric and electronic effects. In general, for N-sulfonyl activated aziridines, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the aziridine ring, resulting in inversion of stereochemistry at that center. The reaction can be catalyzed by Lewis or Brønsted acids, which activate the aziridine by protonating or coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack.

Diagram 2: General Workflow for Aziridine Ring-Opening

Workflow for aminoethyl sulfonamide synthesis from an N-sulfonyl aziridine.

Experimental Protocol: Synthesis of Taurine Derivatives from Aziridines

This protocol is based on the methodology described by Hu, L., et al.[7]

Step 1: Ring-Opening with Thioacetic Acid

-

To a solution of the N-protected aziridine (1.0 mmol) in a suitable solvent such as dichloromethane or THF (10 mL), add thioacetic acid (1.2 mmol).

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the solvent under reduced pressure to obtain the crude thioacetate intermediate, which can often be used in the next step without further purification.

Step 2: Oxidation to the Sulfonic Acid

-

Dissolve the crude thioacetate from Step 1 in formic acid (5 mL).

-

Cool the solution to 0 °C in an ice bath and slowly add 30% hydrogen peroxide (3.0 mmol).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the oxidation by TLC or LC-MS.

Step 3: Hydrolysis to the Final Product

-

Carefully add concentrated hydrochloric acid (5 mL) to the reaction mixture from Step 2.

-

Heat the mixture at reflux for 4-6 hours to effect hydrolysis of the N-protecting group and any ester intermediates.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired aminoethyl sulfonamide hydrochloride.

Synthesis via Aza-Michael Addition

The conjugate addition of an amine or a sulfonamide to an activated alkene, such as a vinyl sulfone or a vinyl sulfonamide, provides a direct route to the β-amino sulfonamide skeleton. This aza-Michael addition can be catalyzed by bases, acids, or can even proceed under catalyst-free conditions, particularly with the use of microwave irradiation.[4]

Rationale for Experimental Choices

The choice of catalyst and reaction conditions depends on the nucleophilicity of the nitrogen species and the reactivity of the Michael acceptor. For less nucleophilic sulfonamides, a strong base is often required to deprotonate the sulfonamide nitrogen, generating a more potent nucleophile. Microwave-assisted synthesis has emerged as a powerful tool for this transformation, often leading to significantly reduced reaction times and improved yields by efficiently overcoming the activation energy barrier.[4] "On-water" synthesis is a particularly green approach that leverages the unique properties of water to promote the reaction, often without the need for added catalysts.[7]

Experimental Protocol: Microwave-Assisted Aza-Michael Addition

This protocol is an adaptation of the method for the synthesis of protected β-amino acids.[4]

-

In a microwave-safe reaction vessel, combine the sulfonamide (1.0 mmol), the α,β-unsaturated ester or vinyl sulfone (1.2 mmol), potassium carbonate (1.5 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).

-

Add a minimal amount of a suitable solvent (e.g., acetonitrile or DMF) or perform the reaction neat.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).

-

After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Classical Sulfonylation of Protected Aminoethanols

The most traditional approach to forming a sulfonamide bond is the reaction of a sulfonyl chloride with an amine.[8] In the context of aminoethyl sulfonamides, this typically involves the sulfonylation of a protected 2-aminoethanol derivative, followed by manipulation of the hydroxyl group and subsequent deprotection.

Key Considerations and Strategy

The primary challenge in this approach is the chemoselectivity, as both the amino and hydroxyl groups can react with the sulfonyl chloride. Therefore, protection of the amino group is essential. A common strategy involves using an N-protected aminoethanol, reacting the free hydroxyl group to install the sulfonyl moiety, and then converting the hydroxyl group to a leaving group for subsequent displacement or further functionalization.

Diagram 3: Classical Synthesis Strategy

A representative classical pathway to aminoethyl sulfonamides.

General Experimental Procedure

-

N-Protection: Protect the amino group of 2-aminoethanol with a suitable protecting group (e.g., Boc, Cbz) using standard literature procedures.

-

Sulfonylation: To a solution of the N-protected 2-aminoethanol (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.5 equiv) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add the desired sulfonyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion.

-

Functional Group Interconversion: The resulting alcohol can be converted to a leaving group (e.g., mesylate, tosylate, or halide) using standard methods.

-

Introduction of the Amino Group: The leaving group is then displaced with a nitrogen nucleophile (e.g., sodium azide, followed by reduction, or ammonia).

-

Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final aminoethyl sulfonamide.

Comparative Analysis of Synthetic Methodologies

The optimal synthetic route to a particular aminoethyl sulfonamide depends on several factors, including the desired stereochemistry, the substitution pattern, and the scale of the synthesis.

| Method | Key Advantages | Key Disadvantages | Best Suited For |

| Addition to N-Sulfinyl Imines | Excellent stereocontrol, well-established for chiral amines. | Requires stoichiometric chiral auxiliary, multi-step sequence. | Asymmetric synthesis of complex, chiral aminoethyl sulfonamides. |

| Ring-Opening of Aziridines | High efficiency, atom economy, good for diverse substitution. | Aziridine precursors can be hazardous; regioselectivity can be an issue. | Rapid access to a variety of substituted aminoethyl sulfonamides. |

| Aza-Michael Addition | Direct C-N bond formation, can be performed under green conditions. | May require forcing conditions for less reactive substrates. | Synthesis of β-amino sulfonamides from readily available starting materials. |

| Classical Sulfonylation | Utilizes readily available starting materials, conceptually straightforward. | Multi-step, often requires extensive use of protecting groups. | Linear syntheses where stereochemistry is not a primary concern. |

Conclusion and Future Outlook

The synthesis of aminoethyl sulfonamides is a mature field with a rich arsenal of synthetic methodologies. The choice of the most appropriate method is a strategic decision that balances factors such as stereochemical requirements, substrate availability, and desired scale. The stereoselective addition to N-sulfinyl imines offers unparalleled control over the stereochemistry of the final product, making it a go-to method for the synthesis of complex chiral molecules in a drug discovery setting. For rapid and efficient access to a diverse range of analogues, the ring-opening of aziridines provides a powerful and versatile platform. The aza-Michael addition, particularly with the advent of microwave and on-water techniques, represents a greener and more direct approach. Finally, the classical sulfonylation of protected aminoethanols remains a reliable, albeit often longer, route.

Future developments in this field will likely focus on the discovery of new catalytic and enantioselective methods that minimize the use of stoichiometric reagents and protecting groups. The continued exploration of flow chemistry and other process intensification technologies will also be crucial for the safe and scalable production of these important pharmaceutical building blocks.

References

-

Kochi, T., et al. (2006). Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Organic Letters, 8(4), 789-792. [Link]

-

Tiedemann, F., & Gmelin, L. (1827). Einige neue Bestandtheile der Galle des Ochsen. Annalen der Physik, 85(2), 326-337. [Link]

-

Fernández-Ibáñez, M. Á., et al. (2014). Mechanistic Insights on the Stereoselective Nucleophilic 1,2-Addition to Sulfinyl Imines. The Journal of Organic Chemistry, 79(7), 3037-3045. [Link]

-

Hu, L., et al. (2007). Efficient synthesis of taurine and structurally diverse substituted taurines from aziridines. The Journal of Organic Chemistry, 72(12), 4543-4546. [Link]

-

Saha, S., et al. (2023). Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. The Journal of Organic Chemistry, 88(22), 15358-15366. [Link]

-

Rahul, T., et al. (2015). Taurine metabolism in various biological systems. CD Biosynsis. [Link]

-

Imanzadeh, G. H., et al. (2007). Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis. Journal of the Iranian Chemical Society, 4(4), 467-475. [Link]

-

Kochi, T., et al. (2006). Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. ACS Publications. [Link]

-

Wikipedia contributors. (n.d.). N-Sulfinyl imine. In Wikipedia. Retrieved February 14, 2026, from [Link]

-

Morales, S., et al. (2017). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Organic Syntheses, 94, 346-357. [Link]

-

Ferreira, V. F., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Arkivoc, 2021(8), 86-133. [Link]

-

Davis, F. A., et al. (2002). Vinylaluminum Addition to Sulfinimines (N-Sulfinyl Imines). Asymmetric Synthesis of anti-α-Alkyl β-Amino Esters. The Journal of Organic Chemistry, 67(10), 3350-3356. [Link]

-

Houk, K. N., et al. (2021). Mechanism and Origins of Stereoselectivity of the Aldol-Tishchenko Reaction of Sulfinimines. eScholarship, University of California. [Link]

-

Shah, S. S. A., et al. (2013). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. Mini-Reviews in Organic Chemistry, 10(2), 160-170. [Link]

-

Ngassa, F. N., & Stenfors, B. A. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15, 282-290. [Link]

-

Sharma, A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613. [Link]

-

De Kimpe, N., et al. (2014). Diastereoselective synthesis of β-aminosulfones from the 1,2-addition to N-(para-methoxyphenyl) imines. Semantic Scholar. [Link]

-

Kumar, A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

Willis, M. C. (2019). Synthesis of α-(aminoethyl)-α,β-enones via alkyne aza- Prins cyclization and their. The Royal Society of Chemistry. [Link]

-

Giglio, B., et al. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Archiv der Pharmazie, 350(12), 1700213. [Link]

-

Che, C.-M., et al. (2023). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ACS Omega, 8(38), 34873-34880. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective synthesis of beta-substituted beta-amino sulfones and sulfonamides via addition of sulfonyl anions to chiral N-sulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 7. Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation [organic-chemistry.org]

- 8. frontiersrj.com [frontiersrj.com]

Methodological & Application

Step-by-step synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

An Application Note and Protocol for the Step-by-Step Synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, a valuable chiral building block in medicinal chemistry and drug development. The described synthetic pathway is a robust, three-step process commencing with commercially available 4-acetylbenzenesulfonyl chloride. The protocol is designed for researchers, chemists, and drug development professionals, offering not only detailed procedural instructions but also the underlying chemical principles and rationale for key experimental choices. All procedures have been structured to ensure reproducibility and high purity of the final product.

Introduction

Substituted benzenesulfonamides are a cornerstone scaffold in modern pharmacology. The specific target molecule, 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, incorporates a chiral primary amine, making it an important synthon for accessing a wide range of biologically active compounds. The synthetic strategy detailed herein is designed to be efficient and scalable, proceeding through stable, easily purified intermediates. The overall process involves:

-

Sulfonamide Formation: Reaction of 4-acetylbenzenesulfonyl chloride with methylamine to form a stable N-methylsulfonamide intermediate.

-

Oxime Formation: Conversion of the ketone moiety to an oxime, which serves as a precursor to the desired amine.

-

Reductive Amination: Reduction of the oxime to the target primary amine using a mild and selective borohydride-based reducing system.

This guide emphasizes safety, mechanistic understanding, and practical laboratory execution to empower researchers to confidently replicate this synthesis.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, starting from 4-acetylbenzenesulfonyl chloride and culminating in the desired product.

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of 4-acetyl-N-methylbenzenesulfonamide (Intermediate 1)

Principle and Rationale

This initial step involves a nucleophilic substitution reaction at the sulfonyl chloride functional group. Methylamine, a primary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of 4-acetylbenzenesulfonyl chloride.[1] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile, and it can act as a catalyst.[2][3] Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the starting materials.

Sources

Process Development Guide: Scalable Synthesis of 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Strategic Overview & Retrosynthesis

The target molecule, 4-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (herein referred to as AEMBS ), represents a bifunctional pharmacophore often utilized in kinase inhibitors and GPCR ligands. It contains two distinct functional handles: a secondary sulfonamide and a primary benzylic amine with a chiral center.

Process Challenges

-

Amphoteric Nature: The molecule possesses both a basic primary amine (

) and an acidic sulfonamide proton ( -

Chemo-selectivity: The synthesis must differentiate between the sulfonyl electrophile and the ketone electrophile (if starting from acetophenone derivatives).

-

Scalability: Avoidance of highly toxic reagents (e.g., sodium cyanoborohydride) and flash chromatography is critical for kilogram-scale production.

Retrosynthetic Logic

The most robust scalable route disconnects the molecule at the C-N bond of the ethyl amine (via reductive amination) and the S-N bond of the sulfonamide.

Selected Route:

-

Starting Material: 4-Acetylbenzenesulfonyl chloride (Commercial, inexpensive).

-

Step 1 (Amidation): Selective reaction with methylamine to form the sulfonamide while preserving the ketone.

-

Step 2 (Reductive Amination): Conversion of the acetyl group to a primary amine using a Titanium(IV)-mediated process to ensure high conversion and minimize over-alkylation.

Figure 1: Retrosynthetic disconnection strategy highlighting the preservation of the ketone during sulfonamide formation.

Detailed Experimental Protocols

Step 1: Synthesis of 4-acetyl-N-methylbenzenesulfonamide[1]

This step utilizes a Schotten-Baumann-type amidation. While aqueous conditions are possible, anhydrous conditions are preferred for scale to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid byproduct.

Reagents:

-

4-Acetylbenzenesulfonyl chloride (1.0 equiv)

-

Methylamine (2.0 M in THF, 1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) or THF (Solvent, 10 volumes)

Protocol:

-

Setup: Charge a reactor with 4-Acetylbenzenesulfonyl chloride and DCM. Cool the mixture to

under a nitrogen atmosphere. -

Addition: Mix Methylamine (THF solution) and TEA. Add this mixture dropwise to the reactor over 60 minutes, maintaining internal temperature

. Note: The reaction is exothermic. -

Reaction: Allow to warm to room temperature (

) and stir for 4 hours. -

IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1] Target: <1% starting chloride.

-

Workup:

-

Quench with water (5 volumes).

-

Separate phases. Wash organic layer with 1M HCl (to remove TEA and unreacted methylamine) followed by Brine.

-

Dry over

and concentrate in vacuo.

-

-